molecular formula C9H5NO3S2 B12809815 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one CAS No. 49675-85-6

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one

Cat. No.: B12809815
CAS No.: 49675-85-6
M. Wt: 239.3 g/mol
InChI Key: KGMIAMWJADHAOQ-UHFFFAOYSA-N
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Description

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy(oxido)amino group and a dithiol-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the hydroxy(oxido)amino group. The dithiol-2-one moiety is then introduced through a series of thiolation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique functional groups make it a valuable probe for studying biological processes and interactions.

    Industry: Used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiol-2-one moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.

    4-Hydroxyphenylacetone: This compound has a similar aromatic structure and hydroxy group but lacks the dithiol-2-one moiety.

Uniqueness

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is unique due to the presence of both the hydroxy(oxido)amino group and the dithiol-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

49675-85-6

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C9H5NO3S2/c11-9-14-5-8(15-9)6-1-3-7(4-2-6)10(12)13/h1-5H

InChI Key

KGMIAMWJADHAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

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